molecular formula C11H12N2O2S B2436867 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 874594-05-5

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Cat. No. B2436867
CAS RN: 874594-05-5
M. Wt: 236.29
InChI Key: JGHLMVTUGGUWNM-UHFFFAOYSA-N
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Description

“2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid” is a chemical compound with the CAS Number: 874594-05-5 . It has a molecular weight of 236.29 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9 (8)13 (10)6-11 (14)15/h2-5H,6-7H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 236.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The title compound, C13H14O4S, was prepared by oxidation of methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid, revealing the molecular structure and interactions such as aromatic π–π interactions and C—H⋯π interactions, contributing to the understanding of molecular stability and properties (Choi et al., 2008).

Synthesis and Characterization

  • The synthesis and characterization of the compound involve oxidative reactions, providing insights into the chemical reactivity and potential applications in synthetic chemistry and materials science (Choi et al., 2009).

Pharmacological Activity

  • A related compound derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid was synthesized and showed notable analgesic and anti-inflammatory activities, hinting at potential therapeutic applications of similar compounds (Gowda et al., 2011).

Potential Biological Activity

  • Synthesis of new compounds with potential biological activity, including those with chloro and methyl substituents, highlights the compound's role in developing biologically active molecules (Párkányi & Schmidt, 2000).

Antimicrobial Activity

  • Derivatives of the compound demonstrated significant antibacterial and antifungal activities, suggesting its use in developing new antimicrobial agents (Kalekar et al., 2011).

Fluorescence Properties

  • A compound synthesized from related chemical structures exhibited selective fluorescent quenching effects with Co2+, indicating potential applications in chemical sensing and fluorescence-based detection methods (Rui-j, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHLMVTUGGUWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

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